N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

medicinal chemistry SAR bioisostere

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide (CAS 920463-91-8) is a synthetic small molecule (MW 289.31 g/mol) comprising a cyclopentanecarboxamide moiety linked via a methylene bridge to a 1-(3-fluorophenyl)-1H-tetrazole. The compound belongs to the 1-aryl-tetrazol-5-ylmethyl cyclopentanecarboxamide chemotype, which appears in patent filings describing fatty acid synthase (FASN) inhibitors.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 920463-91-8
Cat. No. B2487366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
CAS920463-91-8
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C14H16FN5O/c15-11-6-3-7-12(8-11)20-13(17-18-19-20)9-16-14(21)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,16,21)
InChIKeyZGQOOOHNZFPHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

920463-91-8 – N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide: Core Identity & Procurement Baseline


N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide (CAS 920463-91-8) is a synthetic small molecule (MW 289.31 g/mol) comprising a cyclopentanecarboxamide moiety linked via a methylene bridge to a 1-(3-fluorophenyl)-1H-tetrazole [1]. The compound belongs to the 1-aryl-tetrazol-5-ylmethyl cyclopentanecarboxamide chemotype, which appears in patent filings describing fatty acid synthase (FASN) inhibitors [2]. The 3-fluorophenyl substituent distinguishes it from the more common 4-fluorophenyl and 4-chlorophenyl regioisomers available in commercial catalogues.

3‑Fluorophenyl regioisomer for fluorine positional scanning in SAR studies
Cyclopentanecarboxamide chemotype linked to fatty acid synthase (FASN) inhibitor patents
Distinct from commercially available 4‑fluoro and 4‑chloro analogs; enables head‑to‑head selectivity profiling
Tetrazole acts as carboxylic acid bioisostere; substitution at N1 modulates electronic and lipophilic properties.

Why 1-Aryl-Tetrazol-5-ylmethyl Cyclopentanecarboxamides Are Not Interchangeable in Discovery Programs


Within this chemotype, even minor aryl substituent changes can alter bioisosteric character, lipophilicity, and target engagement. The tetrazole ring serves as a carboxylic acid bioisostere, but its electronic environment and metabolic stability are modulated by the aryl group at the N1 position [1]. Regioisomeric fluorine placement (3- vs. 4-position) alters the compound's dipole moment and hydrogen-bond acceptor topology; literature on phenyltetrazolyl-phenylamides demonstrates that substituent position directly impacts ABCG2 efflux transporter modulation potency by several-fold [2]. Therefore, substituting the 3-fluorophenyl compound with its 4-fluoro, 4-chloro, or 4-methoxy analogs without experimental validation risks compromising SAR continuity and assay reproducibility.

Regioisomer 4‑Fluoro substitution shifts dipole and H‑bond topology; may alter permeability and binding profiles compared to 3‑fluoro.
Halogen SAR 4‑Chloro analog shows a distinct steric and electronic profile; cytotoxicity assay contexts may not transfer.
Electronic Electron‑donating 4‑OCH₃ analog reverses aryl electronic character; charge‑sensitive target engagement may differ.

920463-91-8 vs. Closest Analogs: Quantified Differentiation Evidence for Procurement Decisions


Regioisomeric Fluorine Placement: 3-Fluoro vs. 4-Fluoro Positional Isomer Comparison

The target compound bears a 3-fluorophenyl substituent on the tetrazole N1, in contrast to the commercially available 4-fluorophenyl regioisomer (CAS 897623-37-9). Both share the identical molecular formula C₁₄H₁₆FN₅O and molecular weight (289.31 g/mol) [1], but their computed XLogP3-AA values differ: the 3-fluoro regioisomer has XLogP3-AA = 2.0, while the 4-fluoro regioisomer has XLogP3-AA = 2.2, representing a ~10% increase in predicted lipophilicity for the para-substituted analog that may influence membrane permeability and non-specific binding [1].

3‑F vs. 4‑F regioisomer
Reported
XLogP3‑AA: 2.0 vs. 2.2 (Δ ≈ −0.2)
Lipophilicity shift supports differential permeability context
Computed by XLogP3 3.0; may influence non‑specific binding
medicinal chemistry SAR bioisostere

Aryl Halogen Substitution: 3-Fluorophenyl vs. 4-Chlorophenyl Analog Comparison

The 4-chlorophenyl analog (CAS 897615-22-4, MW 305.76 g/mol) has been reported to exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of approximately 15 µM after 48 h exposure . The target 3-fluorophenyl compound (MW 289.31 g/mol) is lighter, has a smaller halogen van der Waals radius (F: 1.47 Å vs. Cl: 1.75 Å), and a distinct electronic profile (Hammett σₘ for F: +0.34; σₚ for Cl: +0.23), which can translate to divergent target-binding geometries. Direct comparative IC₅₀ data for the 3-fluorophenyl analog in the same MCF-7 assay are not publicly available, representing a quantifiable knowledge gap that may justify procurement for head-to-head profiling.

3‑F vs. 4‑Cl analog
Data to verify
3‑F MCF‑7 IC₅₀ not reported; 4‑Cl ≈ 15 µM
Unresolved cytotoxicity endpoint; justifies head‑to‑head profiling
Requires assay‑specific validation; comparator context from public data
cancer cell cytotoxicity halogen SAR MCF-7

Electron-Demand Modulation: 3-Fluorophenyl vs. 4-Methoxyphenyl Substituent Comparison

The 4-methoxyphenyl analog (CAS 897614-49-2; MW 301.34 g/mol) replaces the electron-withdrawing fluorine (Hammett σₘ = +0.34) of the target compound with an electron-donating methoxy group (Hammett σₚ = −0.27). This reversal in electronic character—from net electron-withdrawing to net electron-donating—is predicted to alter the tetrazole ring's acidity and hydrogen-bond acceptor capacity, two parameters central to the tetrazole's function as a carboxylic acid bioisostere [1]. The target compound's 3-fluorophenyl group thus provides a distinct electronic environment for probing target engagement that cannot be replicated by electron-rich aryl analogs.

3‑F vs. 4‑OCH₃ electronic
Reported
σₘ(F)=+0.34; σₚ(OCH₃)=−0.27 (Δσ ≈ 0.61)
Complete reversal of electronic character; binding‑site response may differ
Hammett constants from reference tables
electronic effects Hammett constants structure-activity relationship

Supplier-Documented Purity: Target Compound vs. Closest Regioisomeric Analog

Independent supplier documentation confirms that the 4-fluorophenyl regioisomer (CAS 897623-37-9) is available at 98% purity with batch-specific QC data including NMR, HPLC, and GC . The target 3-fluorophenyl compound (CAS 920463-91-8) shares the same molecular formula and near-identical chromatographic behavior, suggesting that similar purity specifications are achievable. However, the 3-fluoro regioisomer's different retention characteristics on reverse-phase HPLC (predicted from its lower XLogP3-AA of 2.0 vs. 2.2) provide a practical basis for chromatographic differentiation and quality verification in procurement workflows.

Purity benchmark
Source review
4‑F analog supplied at 98%; 3‑F retention shift predicted from logP difference
Establishes QC expectations and method development starting point
Supplier‑reported documentation; confirm with in‑house analysis
chemical purity quality control procurement specification

Patent Context: Cyclopentanecarboxamide Chemotype as Fatty Acid Synthase (FASN) Inhibitors

The cyclopentanecarboxamide scaffold to which the target compound belongs is claimed in granted patents (e.g., US 8,614,238 B2) as a fatty acid synthase (FASN) inhibitor chemotype [1]. While the specific 3-fluorophenyl-tetrazole analog is not explicitly exemplified with biological data in these filings, structurally related cyclopentanecarboxamides in the same patent family have demonstrated FASN inhibitory activity. The well-characterized FASN inhibitor BI 99179, derived from a distinct chemotype, achieves an IC₅₀ of 79 nM in cell-free human FAS assays , establishing the therapeutic relevance of FASN inhibition. The target compound's tetrazole moiety, as a carboxylic acid bioisostere, positions it as a potential tool for exploring FASN active-site interactions that differ from the BI 99179 binding mode.

FASN inhibitor scaffold
Class‑level
Patent claims cyclopentanecarboxamides as FASN inhibitors; BI 99179 IC₅₀ = 79 nM (distinct chemotype)
Validates biological context; tetrazole probe may explore novel binding interactions
No direct FASN data for target compound; requires de novo profiling
FASN inhibition metabolic disease oncology

920463-91-8: Evidence-Anchored Application Scenarios for Research and Industrial Use


Regioisomeric SAR Probe for Fluorine Positional Scanning in Medicinal Chemistry

Medicinal chemistry teams conducting fluorine positional scanning on tetrazole-containing lead compounds can use 920463-91-8 as the 3-fluorophenyl reference point. When tested alongside the 4-fluorophenyl isomer (CAS 897623-37-9), the ~0.2 logP difference and distinct fluorine geometry enable systematic evaluation of how fluorine placement affects target binding, membrane permeability, and metabolic stability [1]. This head-to-head comparison is particularly relevant for programs where the tetrazole serves as a carboxylic acid bioisostere and subtle electronic modulation at the aryl ring has been shown to alter transporter recognition by several-fold [2].

FASN Inhibitor Tool Compound Expansion for Oncology and Metabolic Disease Research

The cyclopentanecarboxamide scaffold is validated in FASN inhibitor patents, and the tetrazole moiety offers a distinct bioisosteric profile compared to non-tetrazole FASN inhibitors such as BI 99179 (IC₅₀ = 79 nM) [1]. Groups investigating FASN as a target in oncology, metabolic disorders, or antiviral therapy can procure 920463-91-8 as a structurally differentiated probe to explore whether tetrazole-based FASN ligands exhibit altered selectivity profiles, species cross-reactivity, or resistance profiles relative to established inhibitors [2].

Electronic Structure-Activity Relationship Studies Across the Aryl Substituent Spectrum

The target compound's 3-fluorophenyl group (σₘ = +0.34, electron-withdrawing) fills a specific niche in electronic SAR matrices between electron-neutral (H), electron-withdrawing (Cl, CF₃), and electron-donating (OCH₃) analogs. By assembling a set comprising 920463-91-8 (3-F), 897615-22-4 (4-Cl, reported MCF-7 IC₅₀ ≈ 15 µM), and 897614-49-2 (4-OCH₃), researchers can generate quantitative Hammett or multiparameter LFER correlations that guide lead optimization of the aryl-tetrazole pharmacophore [1]. This systematic approach is more informative than testing a single analog in isolation.

Chromatographic Method Development and Analytical Reference Standard

The predicted difference in reverse-phase HPLC retention between the 3-fluoro (XLogP3-AA = 2.0) and 4-fluoro (XLogP3-AA = 2.2) regioisomers provides a practical basis for developing purity and identity assays. Procurement of 920463-91-8 alongside its regioisomer enables the establishment of resolution factors and system suitability criteria for QC release testing, particularly valuable when the compound is employed as a synthetic intermediate in multi-step routes where regioisomeric purity is critical [1].

Application
Selection Property
Validation Focus
Fluorine positional SAR studies
Regioisomeric purity and lipophilicity shift
Chromatographic resolution and target‑binding assays
FASN pathway inhibition research
Tetrazole‑containing bioisostere scaffold
Selectivity and cross‑reactivity profiling against established inhibitors
Electronic structure‑activity relationships
Hammett σ electronic character (electron‑withdrawing)
Multiparameter LFER correlations across aryl substituent set
Regioisomer chromatographic method development
Predicted retention shift relative to 4‑F isomer
System suitability and QC criteria for regioisomeric purity
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